molecular formula C24H26N6O3 B1674661 Lck Inhibitor II CAS No. 918870-43-6

Lck Inhibitor II

Cat. No.: B1674661
CAS No.: 918870-43-6
M. Wt: 446.5 g/mol
InChI Key: DKDNLOIZODSWFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Lck Inhibitor II is a chemical compound specifically designed to inhibit the activity of lymphocyte-specific protein tyrosine kinase (Lck). Lck is a member of the Src family of protein tyrosine kinases and plays a crucial role in the activation and signaling of T lymphocytes. By inhibiting Lck, this compound has potential therapeutic applications in treating various diseases, including cancer and autoimmune disorders .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Lck Inhibitor II typically involves multiple steps, including the formation of key intermediates and the final coupling reactions. The exact synthetic route can vary depending on the desired chemical structure and functional groups. Commonly, the synthesis involves:

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and automated processes to ensure consistency and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and minimize impurities. Quality control measures, including high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: Lck Inhibitor II can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific functional groups and reaction conditions. For example, oxidation of an alcohol group may yield a ketone or aldehyde, while reduction of a nitro group results in an amine .

Scientific Research Applications

Lck Inhibitor II has a wide range of scientific research applications, including:

    Chemistry: Used as a tool to study kinase inhibition and signal transduction pathways.

    Biology: Investigates the role of Lck in T cell activation and immune response.

    Medicine: Potential therapeutic agent for treating cancers, autoimmune diseases, and inflammatory conditions.

    Industry: Utilized in the development of new drugs and therapeutic strategies

Mechanism of Action

Lck Inhibitor II exerts its effects by binding to the active site of Lck, thereby preventing its phosphorylation and subsequent activation. This inhibition disrupts the downstream signaling pathways that are essential for T cell activation and proliferation. The molecular targets include the ATP-binding site of Lck, and the pathways involved are primarily related to T cell receptor (TCR) signaling .

Comparison with Similar Compounds

Uniqueness: Lck Inhibitor II is unique in its specific targeting of Lck with high affinity and selectivity. Unlike broader-spectrum kinase inhibitors, this compound minimizes off-target effects, making it a valuable tool for precise modulation of T cell activity .

Properties

IUPAC Name

3-[[2-(benzimidazol-1-yl)-6-(2-morpholin-4-ylethoxy)pyrimidin-4-yl]amino]-4-methylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N6O3/c1-17-6-7-18(31)14-20(17)26-22-15-23(33-13-10-29-8-11-32-12-9-29)28-24(27-22)30-16-25-19-4-2-3-5-21(19)30/h2-7,14-16,31H,8-13H2,1H3,(H,26,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKDNLOIZODSWFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)O)NC2=CC(=NC(=N2)N3C=NC4=CC=CC=C43)OCCN5CCOCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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